4-(1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)-3-phenoxyazetidin-2-one
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)-3-phenoxyazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties. This compound features a benzodioxole ring, a chlorophenyl group, and a phenoxy group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)-3-phenoxyazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of Substituents: The benzodioxole, chlorophenyl, and phenoxy groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)-3-phenoxyazetidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications based on its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)-3-phenoxyazetidin-2-one would depend on its specific biological target. Generally, azetidinones may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The benzodioxole, chlorophenyl, and phenoxy groups may interact with specific molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another azetidinone with antibacterial properties.
Cephalosporins: A class of β-lactam antibiotics similar to azetidinones.
Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)-3-phenoxyazetidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinones.
Properties
Molecular Formula |
C22H16ClNO4 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-phenoxyazetidin-2-one |
InChI |
InChI=1S/C22H16ClNO4/c23-15-5-4-6-16(12-15)24-20(14-9-10-18-19(11-14)27-13-26-18)21(22(24)25)28-17-7-2-1-3-8-17/h1-12,20-21H,13H2 |
InChI Key |
UCYKFZZLWMXGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC(=CC=C4)Cl)OC5=CC=CC=C5 |
Origin of Product |
United States |
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